Methyl 3-methoxypent-2-enoate Methyl 3-methoxypent-2-enoate
Brand Name: Vulcanchem
CAS No.: 104065-67-0
VCID: VC20894109
InChI: InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3
SMILES: CCC(=CC(=O)OC)OC
Molecular Formula: C₇H₁₂O₃
Molecular Weight: 144.17 g/mol

Methyl 3-methoxypent-2-enoate

CAS No.: 104065-67-0

Cat. No.: VC20894109

Molecular Formula: C₇H₁₂O₃

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methoxypent-2-enoate - 104065-67-0

Specification

CAS No. 104065-67-0
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
IUPAC Name methyl 3-methoxypent-2-enoate
Standard InChI InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3
Standard InChI Key IRRQVKLYAFXAKM-UHFFFAOYSA-N
SMILES CCC(=CC(=O)OC)OC
Canonical SMILES CCC(=CC(=O)OC)OC

Introduction

Chemical Structure and Identification

Methyl 3-methoxypent-2-enoate belongs to the class of α,β-unsaturated esters with an enol ether functionality. The compound possesses a central carbon-carbon double bond between C-2 and C-3, with a methoxy group attached to C-3 and an ethyl group completing the pentene backbone.

Identification Parameters

The compound can be uniquely identified through several key parameters:

ParameterValue
CAS Registry Number104065-67-0
Molecular FormulaC₇H₁₂O₃
IUPAC NameMethyl 3-methoxypent-2-enoate
SynonymsMethyl 3-methoxy-2-pentenoate; 2-Pentenoic acid, 3-methoxy-, methyl ester; Methyl 3-methoxy-3-ethylacrylate
Exact Mass144.07900
HS Code2918990090

The structure contains functional groups that facilitate various chemical transformations, particularly at the electron-rich double bond and the potentially reactive ester group .

Physicochemical Properties

Methyl 3-methoxypent-2-enoate exhibits a unique set of physicochemical properties that determine its behavior in different environments and reactions.

Physical Properties

The compound exists as a liquid at room temperature with moderate viscosity and characteristic odor.

PropertyValue
Physical StateLiquid at room temperature
ColorColorless to pale yellow
Density0.978 g/cm³
Boiling Point188.6°C at 760 mmHg
Melting PointNot available in literature
Flash Point69.3°C
Refractive Index1.427
Vapor Pressure0.595 mmHg at 25°C

These physical properties indicate a compound with moderate volatility and flammability, requiring appropriate handling procedures in laboratory and industrial settings .

Chemical Properties

The chemical behavior of methyl 3-methoxypent-2-enoate is governed by its functional groups:

PropertyValue
Polar Surface Area (PSA)35.53000
LogP1.09970
SolubilitySoluble in organic solvents (e.g., ethanol, acetone, dichloromethane); Limited solubility in water
Chemical StabilityStable under normal conditions; Sensitive to strong oxidizing agents
ReactivityReactive at the α,β-unsaturated system; Susceptible to nucleophilic addition

The moderate LogP value suggests a balance between hydrophilic and lipophilic properties, making it compatible with a range of reaction media and potentially useful as an intermediate in various synthetic pathways .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of methyl 3-methoxypent-2-enoate, with varying yields and starting materials.

Trimethoxymethane Method

One efficient method for synthesizing methyl 3-methoxypent-2-enoate involves the reaction of 2-pentanone with trimethoxymethane in the presence of a strong acid catalyst:

  • Reagents: 2-pentanone, trimethoxymethane, concentrated sulfuric acid

  • Conditions: Initial cooling to 0°C, followed by warming to room temperature for 24 hours

  • Purification: Concentration and distillation under reduced pressure

  • Yield: Approximately 64%

This method represents a straightforward approach utilizing readily available starting materials and provides the target compound in moderate to good yield .

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of methyl 3-methoxypent-2-enoate.

Applications and Uses

Based on its structural features and chemical properties, methyl 3-methoxypent-2-enoate has several potential applications.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

  • As an electrophile in conjugate addition reactions

  • As a dienophile in Diels-Alder reactions

  • As a substrate for various C-C bond forming reactions

  • As an intermediate in the synthesis of complex natural products

The α,β-unsaturated system coupled with the methoxy substituent provides a unique reactivity profile that can be exploited in stereoselective transformations.

Structure-Activity Relationships

The structural features of methyl 3-methoxypent-2-enoate can be compared to related compounds to understand structure-activity relationships.

Comparison with Similar Compounds

Structural modifications affect the reactivity and properties:

  • Variation of the alkyl chain length (e.g., methyl vs. ethyl substituents)

  • Substitution at the α or β position with halogens or other functional groups

  • Replacement of the methoxy group with other electron-donating or withdrawing groups

For example, the brominated analog methyl 4-bromo-3-methoxypent-2-enoate exhibits enhanced electrophilicity at the β-position, facilitating nucleophilic substitution and coupling reactions.

Stereochemistry Considerations

The C2-C3 double bond in methyl 3-methoxypent-2-enoate can exist in either E or Z configuration, potentially leading to diastereomers with different reactivity profiles and physical properties. The predominant isomer formed during synthesis depends on the specific reaction conditions and substrates used.

Safety ParameterValue/Recommendation
Flash Point69.3°C
FlammabilityCombustible liquid
StabilityStable under normal conditions
IncompatibilitiesStrong oxidizing agents, strong acids, strong bases
Personal ProtectionChemical-resistant gloves, safety goggles, adequate ventilation

The flash point of 69.3°C indicates that the compound is combustible and requires appropriate fire safety measures .

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